molecular formula C22H28BrClN4O3 B14102911 (2S)-2,6-diamino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)-2-oxoethyl]hexanamide;hydrobromide

(2S)-2,6-diamino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)-2-oxoethyl]hexanamide;hydrobromide

Cat. No.: B14102911
M. Wt: 511.8 g/mol
InChI Key: SGGKRIJUIWXHHZ-FERBBOLQSA-N
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Description

(2S)-2,6-diamino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)-2-oxoethyl]hexanamide;hydrobromide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoyl group, a chloro-substituted aniline, and a hexanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2,6-diamino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)-2-oxoethyl]hexanamide;hydrobromide typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the benzoyl chloride: This can be achieved by reacting benzoic acid with thionyl chloride.

    Substitution reaction: The benzoyl chloride is then reacted with 4-chloroaniline to form 2-benzoyl-4-chloroaniline.

    Amidation: The 2-benzoyl-4-chloroaniline is further reacted with N-methylhexanamide under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups.

    Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety.

    Substitution: The chloro group in the aniline ring can be substituted by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitro or hydroxyl derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound may be used to study enzyme interactions and protein binding due to its specific functional groups.

Medicine

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of (2S)-2,6-diamino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)-2-oxoethyl]hexanamide;hydrobromide involves its interaction with specific molecular targets. The benzoyl and chloroaniline groups allow it to bind to enzymes or receptors, potentially inhibiting or modifying their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(methylsulfonyl)-3-((2,2,2-trifluoroethoxy)methyl)benzoic acid
  • 2-Benzoyl-2,4-dichloroacetanilide

Uniqueness

What sets (2S)-2,6-diamino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)-2-oxoethyl]hexanamide;hydrobromide apart is its specific combination of functional groups, which provides unique reactivity and binding properties. This makes it particularly valuable in applications requiring precise molecular interactions.

Properties

Molecular Formula

C22H28BrClN4O3

Molecular Weight

511.8 g/mol

IUPAC Name

(2S)-2,6-diamino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)-2-oxoethyl]hexanamide;hydrobromide

InChI

InChI=1S/C22H27ClN4O3.BrH/c1-27(20(28)14-26-22(30)18(25)9-5-6-12-24)19-11-10-16(23)13-17(19)21(29)15-7-3-2-4-8-15;/h2-4,7-8,10-11,13,18H,5-6,9,12,14,24-25H2,1H3,(H,26,30);1H/t18-;/m0./s1

InChI Key

SGGKRIJUIWXHHZ-FERBBOLQSA-N

Isomeric SMILES

CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CNC(=O)[C@H](CCCCN)N.Br

Canonical SMILES

CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CNC(=O)C(CCCCN)N.Br

Origin of Product

United States

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